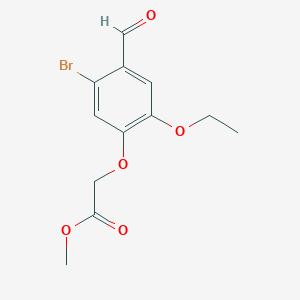

Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate

Description

Properties

IUPAC Name |

methyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO5/c1-3-17-10-4-8(6-14)9(13)5-11(10)18-7-12(15)16-2/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDXZPUCYATXNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate typically involves the reaction of 5-bromo-2-ethoxy-4-formylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 5-bromo-2-ethoxy-4-formylbenzoic acid.

Reduction: 5-bromo-2-ethoxy-4-hydroxyphenoxyacetate.

Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate is utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups can be modified to create derivatives with enhanced properties, making it valuable in the development of new compounds for research purposes.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly for developing pharmaceutical agents with antimicrobial and anticancer properties. Studies have demonstrated its effectiveness against various bacterial strains and cancer cell lines:

Antimicrobial Activity

In vitro studies indicated that this compound exhibits significant antimicrobial properties. It effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, demonstrating zones of inhibition comparable to established antibiotics.

| Bacterial Strain | Zone of Inhibition (mm) | Comparison |

|---|---|---|

| Escherichia coli | 18 | Compared to amoxicillin |

| Enterococcus faecalis | 20 | Compared to amoxicillin |

Anticancer Activity

The anticancer potential has been evaluated against various cancer cell lines, such as colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The compound exhibited notable cytotoxic effects with IC50 values indicating strong inhibitory activity compared to standard chemotherapeutic agents like Doxorubicin.

| Cell Line | IC50 Value (µM) | Comparison |

|---|---|---|

| HCT-116 | 15 | Compared to Doxorubicin |

| HEP2 | 12 | Compared to Doxorubicin |

Enzyme Inhibition

Research indicates that this compound can effectively inhibit specific enzymes linked to cancer progression. This property supports its role in drug development for targeted therapies against various cancers.

Anticancer Studies

A pivotal study evaluated the cytotoxicity of this compound against multiple cancer cell lines, revealing superior inhibition compared to traditional chemotherapeutics. The findings suggest its potential as a novel anticancer agent.

Mechanism of Action

The mechanism of action of Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate with structurally related compounds, emphasizing molecular features, functional groups, and inferred properties:

Key Insights from Comparison:

Ester vs. Amide Derivatives :

- The methyl and ethyl esters (Target and ) exhibit higher hydrolytic reactivity compared to amide derivatives (e.g., N-benzyl-acetamide in ), which are more stable under physiological conditions .

- The trifluoromethylphenyl amide () demonstrates enhanced bioavailability due to fluorine’s electron-withdrawing effects, a common strategy in drug design .

Substituent Effects: Bromo and formyl groups in the target compound facilitate electrophilic aromatic substitution and condensation reactions, respectively . Fluoro and amino groups () alter electronic properties and hydrogen-bonding capacity, impacting solubility and target binding .

Structural Modifications :

- Long alkyl chains (e.g., bromopentyloxy in ) increase hydrophobicity, favoring applications in material science .

- Sulfonate esters () introduce high polarity and acidity, useful in designing ionic compounds or catalysts .

Research and Industrial Relevance

- Pharmaceutical Intermediates : The formyl and bromo groups enable participation in Suzuki-Miyaura couplings or reductive amination for drug scaffolds .

- Material Science : Ethoxy and ester groups may contribute to liquid crystal or polymer precursor synthesis .

- Limitations : Discontinuation in commercial supply () suggests challenges in scalability or stability, necessitating further optimization.

Biological Activity

Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a formyl group, an ethoxy group, and a bromine atom. These functional groups contribute to its reactivity and biological interactions. The compound serves as an intermediate in the synthesis of more complex organic molecules and is utilized in enzyme interaction studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the bromine atom may participate in halogen bonding, enhancing the compound's binding affinity and specificity for its targets.

Enzyme Inhibition

This compound has been studied for its potential to inhibit various enzymes. For instance, it has shown promise in studies involving acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), where it acts as a reversible inhibitor . The inhibition mechanism appears to be competitive, indicating that the compound can effectively compete with substrates at the active site of these enzymes.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against several cancer cell lines. In vitro assays have shown that this compound exhibits significant cytotoxic effects on breast cancer cells (e.g., MCF-7 cell line), demonstrating inhibition rates comparable to established chemotherapeutics such as 5-fluorouracil (5-FU) .

| Compound | Inhibition Rate (%) | Cell Line |

|---|---|---|

| This compound | 92.45 | MCF-7 |

| 5-Fluorouracil | 96.02 | MCF-7 |

The structure–activity relationship (SAR) studies indicate that the presence of both the formyl and ethoxy groups enhances its anticancer activity by promoting interactions with key cellular targets involved in cancer progression .

Cytotoxicity Profile

In addition to its anticancer effects, this compound has been tested for cytotoxicity against normal human cells. Results indicate that while it exhibits potent activity against cancer cells, it shows relatively low toxicity towards normal peripheral blood mononuclear cells (PBMC), suggesting a degree of selectivity that is advantageous for therapeutic applications .

Case Studies and Research Findings

- Study on Enzyme Interaction : A study demonstrated that this compound inhibited BuChE through a time-dependent mechanism involving phosphonylation of the enzyme's active site .

- Anticancer Evaluation : In another investigation, several derivatives including this compound were screened against various cancer cell lines, revealing strong inhibition against MCF-7 with potential implications for breast cancer treatment .

- Molecular Docking Studies : Molecular docking studies have elucidated the binding interactions between this compound and target proteins such as thymidylate synthase, providing insights into its mechanism of action at a molecular level .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate, and how does the presence of the bromo and formyl groups influence reaction conditions?

- Methodology : The compound can be synthesized via nucleophilic substitution or esterification. For example, bromine at the 5-position may require careful control of reaction temperature to avoid premature substitution. The formyl group (electron-withdrawing) directs electrophilic substitutions to specific positions, necessitating protection/deprotection strategies (e.g., acetal formation) to prevent side reactions . Anhydrous conditions and catalysts like potassium carbonate are often used to optimize yields.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?

- Methodology :

- ¹H/¹³C NMR : The formyl proton (δ ~9.8–10.2 ppm) and bromine’s deshielding effects on adjacent carbons are critical markers.

- IR : Stretching frequencies for C=O (ester: ~1740 cm⁻¹; formyl: ~1700 cm⁻¹) and C-Br (~550–650 cm⁻¹) confirm functional groups.

- X-ray crystallography : Resolves spatial arrangement (e.g., planarity of the phenyl ring and ester conformation) .

Q. How can chromatographic purification of this compound be optimized given its ester and aldehyde functionalities?

- Methodology : Use silica gel chromatography with a gradient of ethyl acetate/hexane. The formyl group’s polarity may require additives like 0.1% acetic acid to minimize tailing. Reverse-phase HPLC (C18 column, methanol/water mobile phase) is suitable for final purification .

Advanced Research Questions

Q. What mechanistic insights govern the substitution reactivity of the bromine atom in this compound under varying conditions (e.g., SNAr vs. metal-catalyzed cross-coupling)?

- Methodology : The bromine’s position (meta to electron-withdrawing groups) favors nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines) under basic conditions. For Suzuki-Miyaura couplings, the formyl group may require protection (e.g., as an acetal) to prevent side reactions. Kinetic studies using HPLC or in situ IR can monitor reaction progress .

Q. How do intermolecular interactions (e.g., hydrogen bonding, C–H···π) influence the crystal packing of this compound, and what implications does this have for its solid-state properties?

- Methodology : X-ray crystallography reveals interactions such as C–H···O (formyl/ester) and C–H···π (phenyl rings). Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen-bonding patterns, which correlate with solubility and melting behavior. Computational tools (e.g., CrystalExplorer) quantify interaction energies .

Q. What computational approaches (e.g., DFT, MD) are best suited to model the electronic structure and reactivity of this compound, particularly its formyl and ester groups?

- Methodology : Density Functional Theory (DFT) with functionals like B3LYP/6-311+G(d,p) calculates charge distribution, frontier orbitals (HOMO-LUMO gaps), and reaction pathways. Molecular dynamics (MD) simulations predict solvent interactions, critical for understanding hydrolysis kinetics of the ester group .

Q. How can contradictions between experimental data (e.g., NMR vs. X-ray) be resolved, particularly regarding conformational flexibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.